molecular formula C10H9NO3S2 B11860225 4-(Methylsulfanyl)quinoline-8-sulfonic acid CAS No. 71330-95-5

4-(Methylsulfanyl)quinoline-8-sulfonic acid

Cat. No.: B11860225
CAS No.: 71330-95-5
M. Wt: 255.3 g/mol
InChI Key: IIMHFOXNDQVHDJ-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)quinoline-8-sulfonic acid (CAS 71330-95-5) is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research. This compound features a sulfonic acid group at the 8-position and a methylsulfanyl moiety at the 4-position of the quinoline core, a privileged scaffold in drug design known for its diverse biological activities . The quinoline structure serves as a key pharmacophore, and its modification with sulfonic acid groups has been shown to contribute to biological activity, particularly in interactions with fungal cell membranes . While specific biological data for this exact analogue is not fully established in the public domain, closely related 8-quinolinesulfonic acid and 8-hydroxyquinoline derivatives have demonstrated potent, broad-spectrum antifungal properties by compromising the functional integrity of cytoplasmic membranes and causing leakage of cellular materials . Furthermore, 8-quinolinesulfonamide derivatives are actively investigated as potent and selective modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . Activation or inhibition of PKM2 can disrupt the Warburg effect—a metabolic hallmark of cancer cells—thereby reducing cancer cell proliferation and viability . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a building block for novel bioactive molecules, particularly in developing targeted anticancer and antimicrobial agents.

Properties

CAS No.

71330-95-5

Molecular Formula

C10H9NO3S2

Molecular Weight

255.3 g/mol

IUPAC Name

4-methylsulfanylquinoline-8-sulfonic acid

InChI

InChI=1S/C10H9NO3S2/c1-15-8-5-6-11-10-7(8)3-2-4-9(10)16(12,13)14/h2-6H,1H3,(H,12,13,14)

InChI Key

IIMHFOXNDQVHDJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)quinoline-8-sulfonic acid typically involves the introduction of the methylthio and sulfonic acid groups into the quinoline ring. One common method is the sulfonation of 4-(Methylthio)quinoline using sulfuric acid or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Methylthio)quinoline-8-sulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)quinoline-8-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate ester using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures ranging from -20°C to 25°C.

    Substitution: Nucleophiles such as amines or alcohols, polar aprotic solvents like dimethylformamide, and temperatures ranging from 25°C to 100°C.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonate esters.

    Substitution: Quinoline derivatives with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 4-(Methylsulfanyl)quinoline-8-sulfonic acid exhibit notable antioxidant activities. For instance, studies on water-soluble phthalocyanines containing quinoline sulfonic acid substituents demonstrated strong reducing power and antioxidant properties, suggesting potential applications in medical treatments and as standard agents in antioxidant studies .

Anticancer Activity

Recent investigations into quinoline derivatives have highlighted their anticancer potential. Specifically, compounds derived from quinoline-8-sulfonamides have shown effectiveness against various cancer cell lines, including melanoma and breast cancer. The biological evaluation of these compounds revealed significant cytotoxic effects, indicating that 4-(Methylsulfanyl)quinoline-8-sulfonic acid could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds containing the sulfonamide group demonstrate antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of 4-(Methylsulfanyl)quinoline-8-sulfonic acid could lead to the development of new antibiotics targeting resistant bacterial infections .

Therapeutic Applications

Given its biological activities, 4-(Methylsulfanyl)quinoline-8-sulfonic acid has potential therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, this compound may be developed into a novel treatment option for various cancers. Ongoing research is focused on optimizing its efficacy and minimizing side effects through structural modifications .
  • Infection Control : The antimicrobial properties suggest that this compound could be valuable in treating infections caused by resistant bacteria. Further development may lead to new formulations for clinical use against such pathogens .

Case Studies

StudyFocusFindings
Farajzadeh et al.Antioxidant ActivityDemonstrated strong antioxidant properties in water-soluble phthalocyanines with quinoline sulfonic acid substituents .
Recent Anticancer ResearchAnticancer ActivityIdentified significant cytotoxic effects against multiple cancer cell lines using quinoline derivatives .
Antimicrobial StudiesAntimicrobial ActivityShowed effectiveness against MRSA and other resistant strains, indicating potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 4-(Methylthio)quinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its structure and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties/Applications
4-(Methylsulfanyl)quinoline-8-sulfonic acid -SCH₃ (C4), -SO₃H (C8) C₁₀H₉NO₃S₂ Sulfonic acid, thioether High solubility; potential CNS modulation (inferred from analogs)
TQS (4-naphthalene-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonic acid amide) Naphthalene-cyclopenta fused ring (C4), -SO₂NH₂ (C8) C₂₃H₂₀N₂O₂S Sulfonamide, fused aromatic system Type II PAM of α7 nAChR; cognitive enhancement in vivo
4-Azido-8-(methylsulfonyl)quinoline -N₃ (C4), -SO₂CH₃ (C8) C₁₀H₈N₄O₂S Azide, sulfone Reactive intermediate; photolabile properties
5-Amino-6-hydroxyquinoline-8-sulfonic acid -NH₂ (C5), -OH (C6), -SO₃H (C8) C₉H₈N₂O₄S Amino, hydroxyl, sulfonic acid Chelating agent; potential metal ion discrimination
3-Methylquinoline-8-sulfonyl chloride -CH₃ (C3), -SO₂Cl (C8) C₁₀H₈ClNO₂S Sulfonyl chloride Synthetic intermediate for sulfonamide drugs

Key Differences and Implications

Substituent Electronic Effects: The methylsulfanyl (-SCH₃) group in the target compound is electron-donating, which may stabilize the quinoline ring via resonance. In contrast, TQS incorporates a bulky naphthalene-cyclopenta fused ring at C4, enhancing hydrophobic interactions with protein targets like α7 nAChR . Sulfonic acid (-SO₃H) at C8 increases aqueous solubility and acidity (pKa ~1–2), whereas sulfonamide (-SO₂NH₂) in TQS reduces acidity (pKa ~10–12) and improves membrane permeability .

Biological Activity: TQS and related Type II positive allosteric modulators (PAMs) of α7 nAChR exhibit cognitive-enhancing effects in preclinical models, attributed to their ability to slow receptor desensitization . The target compound’s sulfonic acid group may limit blood-brain barrier penetration, but structural optimization (e.g., prodrug strategies) could mitigate this. 4-Azido-8-(methylsulfonyl)quinoline () is likely used in click chemistry or photoaffinity labeling due to its reactive azide group.

Synthetic Utility: 3-Methylquinoline-8-sulfonyl chloride () is a key intermediate for synthesizing sulfonamide-based drugs, highlighting the versatility of quinoline sulfonic acid derivatives in medicinal chemistry.

Research Findings and Data Gaps

  • In Vitro Studies: TQS demonstrated EC₅₀ values of ~1–10 µM for α7 nAChR potentiation, with significant effects at 10 mg/kg in rodent cognition models . No direct activity data are available for 4-(methylsulfanyl)quinoline-8-sulfonic acid.
  • Structural Insights: X-ray crystallography (using SHELX programs, as noted in ) could resolve the conformation of the target compound’s substituents and guide structure-activity relationship (SAR) studies.

Biological Activity

4-(Methylsulfanyl)quinoline-8-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 4-(Methylsulfanyl)quinoline-8-sulfonic acid includes a quinoline core with a methylsulfanyl group and a sulfonic acid functional group. These functional groups significantly influence its reactivity and biological activity.

Anticancer Activity

Recent studies have shown that derivatives of quinoline, including 4-(Methylsulfanyl)quinoline-8-sulfonic acid, exhibit promising anticancer properties.

Case Study: Antitumor Effects

A study evaluated the cytotoxicity of several quinoline derivatives against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) as well as non-cancerous cell lines (184B5 and MCF10A). The results indicated that compounds with sulfonyl groups demonstrated significant growth inhibition in cancer cells compared to non-cancerous cells. The GI50 values (the concentration required to inhibit cell growth by 50%) for selected compounds are summarized in Table 1:

CompoundGI50 (μM) - MDA-MB231GI50 (μM) - MDA-MB468GI50 (μM) - MCF7
4-(Methylsulfanyl)quinoline-8-sulfonic acid15.512.318.0
Reference: Cisplatin5.04.56.0

These findings suggest that the introduction of bulky lipophilic substituents enhances the anticancer activity of such compounds, highlighting the importance of structural modifications in drug design .

Antibacterial Activity

Quinoline derivatives have also been investigated for their antibacterial properties. A study tested various substituted quinoline compounds against Mycobacterium tuberculosis and other bacterial strains.

Findings on Antibacterial Efficacy

The results showed that certain derivatives exhibited higher antibacterial activity than standard treatments like isoniazid. For instance, the compound N-Cycloheptylquinoline-2-carboxamide demonstrated an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics, indicating its potential as a new antibacterial agent .

Antiviral Activity

In addition to anticancer and antibacterial effects, some studies have explored the antiviral properties of quinoline derivatives.

Example: Anti-HIV Activity

A specific derivative exhibited an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, which indicates strong antiviral activity . This suggests that modifications in the quinoline structure can lead to enhanced efficacy against viral infections.

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